血栓烷 B3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

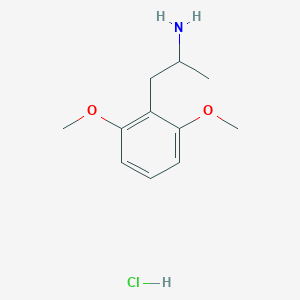

血栓烷 B3 是血栓烷家族的一员,血栓烷家族是源自花生四烯酸的生物活性脂质。this compound 是通过环氧合酶代谢途径形成的前列腺素类似物。 它在血小板和血管内皮细胞中生成,并在各种生理过程中发挥作用,包括血小板聚集和血管收缩 .

科学研究应用

血栓烷 B3 具有众多科学研究应用,包括:

化学: 它被用作模型化合物来研究环氧合酶途径和二十碳烷酸的合成。

生物学: this compound 被研究用于其在血小板聚集和血管收缩中的作用,这对理解心血管疾病至关重要。

医学: 关于this compound 的研究有助于开发针对血栓烷途径的治疗剂,以治疗血栓形成和高血压等疾病。

作用机制

血栓烷 B3 通过与血栓烷受体结合来发挥作用,血栓烷受体是 G 蛋白偶联受体。结合后,它激活细胞内信号通路,导致血小板聚集和血管收缩。 主要分子靶点包括血栓烷受体和参与调节血管张力和血小板功能的各种下游信号分子 .

类似化合物:

血栓烷 A2: 强大的血管收缩剂和血小板聚集剂,但比this compound 更不稳定。

血栓烷 B2: 血栓烷 A2 的稳定代谢产物,具有相似的生物活性,但稳定性特征不同。

This compound 的独特性: this compound 的独特性在于它是由二十碳五烯酸形成的,二十碳五烯酸来源于鱼油等膳食来源。 这使得它比血栓烷 A2 弱,但仍然具有生物活性,使其在调节心血管功能方面发挥独特的作用 .

生化分析

Biochemical Properties

Thromboxane B3 interacts with several enzymes and proteins. It is a product of the cyclooxygenase (COX) metabolic pathway, specifically derived from arachidonic acid . The enzymes involved in its synthesis include cyclooxygenase and thromboxane synthase . These interactions are crucial for the formation of Thromboxane B3.

Cellular Effects

Thromboxane B3 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Thromboxane B3 is known to augment cellular immune responses and inflammatory tissue injury .

Molecular Mechanism

Thromboxane B3 exerts its effects at the molecular level through several mechanisms. It binds to any of the thromboxane receptors, G-protein-coupled receptors coupled to the G protein Gq . This binding interaction leads to various cellular responses, including vasoconstriction and platelet aggregation .

Temporal Effects in Laboratory Settings

The effects of Thromboxane B3 can change over time in laboratory settings. It has been reported that Thromboxane B3 is involved in critical events for ovulation and regulates extracellular PGE2 concentration for follicular development in the ovaries

Dosage Effects in Animal Models

The effects of Thromboxane B3 can vary with different dosages in animal models. For instance, Thromboxane inhibitors have been shown to prolong graft survival and improve graft function in animal models of rejection

Metabolic Pathways

Thromboxane B3 is involved in the cyclooxygenase (COX) metabolic pathway . It is derived from arachidonic acid, which is metabolized by the enzymes cyclooxygenase and thromboxane synthase to form Thromboxane B3 .

Transport and Distribution

It is known that Thromboxane B3 is generated from arachidonic acid in platelets and vascular endothelial cells , suggesting that it may be transported and distributed through these cells.

Subcellular Localization

Given that it is synthesized in platelets and vascular endothelial cells , it is likely that Thromboxane B3 is localized in these cells

准备方法

合成路线和反应条件: 血栓烷 B3 是通过环氧合酶和血栓烷合酶的共同作用,由花生四烯酸合成而来。 该过程包括将花生四烯酸转化为前列腺素 H2,然后转化为血栓烷 A3,最后转化为this compound .

工业生产方法: this compound 的工业生产通常涉及从生物来源中提取和纯化花生四烯酸,然后使用环氧合酶和血栓烷合酶进行酶促转化。反应条件严格控制,以优化产率和纯度。

化学反应分析

反应类型: 血栓烷 B3 会发生各种化学反应,包括:

氧化: this compound 可以被氧化形成不同的代谢产物。

还原: 在特定条件下,它可以被还原生成其他生物活性化合物。

取代: this compound 可以参与取代反应,其中官能团被其他官能团取代。

常用试剂和条件:

氧化剂: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原剂: 硼氢化钠和氢化铝锂通常用作还原剂。

取代试剂: 各种有机试剂可用于取代反应,具体取决于所需的产物。

主要形成的产物: 这些反应形成的主要产物包括this compound 的各种羟基化和羧基化衍生物,它们具有不同的生物活性 .

相似化合物的比较

Thromboxane A2: A potent vasoconstrictor and platelet aggregator, but more unstable than thromboxane B3.

Thromboxane B2: A stable metabolite of thromboxane A2, with similar biological activities but different stability profiles.

Uniqueness of Thromboxane B3: Thromboxane B3 is unique due to its formation from eicosapentaenoic acid, which is derived from dietary sources like fish oil. This makes it less potent than thromboxane A2 but still biologically active, contributing to its distinct role in modulating cardiovascular functions .

属性

CAS 编号 |

71953-80-5 |

|---|---|

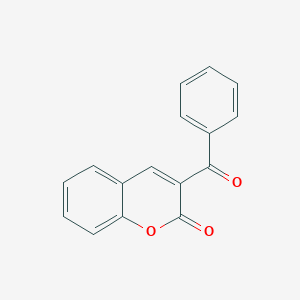

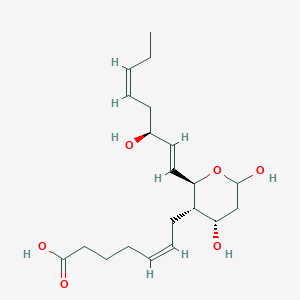

分子式 |

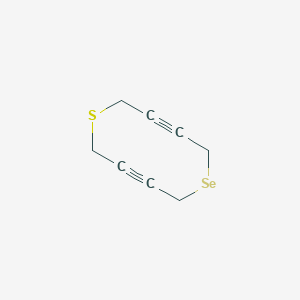

C20H32O6 |

分子量 |

368.5 g/mol |

IUPAC 名称 |

(E)-7-[4,6-dihydroxy-2-[(1E,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,20-22,25H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3+,7-4+,13-12+ |

InChI 键 |

OYPPJMLKAYYWHH-OHVJZDGFSA-N |

SMILES |

CCC=CCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O |

手性 SMILES |

CC/C=C/CC(/C=C/C1C(C(CC(O1)O)O)C/C=C/CCCC(=O)O)O |

规范 SMILES |

CCC=CCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O |

物理描述 |

Solid |

同义词 |

thromboxane B3 TXB3 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

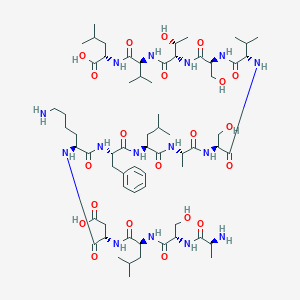

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is TXB3 formed in the body?

A1: TXB3 is formed through the enzymatic metabolism of EPA. Following the release of EPA from membrane phospholipids, typically by phospholipase A2, it becomes a substrate for cyclooxygenase and subsequently thromboxane synthase, ultimately yielding TXA3. TXA3 is unstable and rapidly hydrolyzes to form TXB3. [, , , ]

Q2: How does dietary intake of EPA affect TXB3 levels?

A2: Dietary supplementation with EPA-rich sources, like fish oil, significantly elevates TXB3 levels in the body. This effect has been observed in various studies where participants consuming EPA demonstrated increased TXB3 production in platelets and higher urinary excretion of TXB3 metabolites. [, , , , , ]

Q3: What are the biological effects of TXB3 compared to TXB2?

A3: TXB3 is known to have significantly weaker pro-aggregatory effects on platelets compared to TXB2, which is a potent inducer of platelet aggregation. This difference arises from their different fatty acid precursors and has implications for their respective roles in cardiovascular health. [, , , , , ]

Q4: Does TXB3 have any other biological activities besides its effects on platelets?

A4: While the effects of TXB3 on platelet aggregation are well-documented, research on its other biological activities is ongoing. Studies suggest potential roles in inflammation modulation, possibly contributing to the beneficial effects observed with omega-3 fatty acid intake. [, , , ]

Q5: What analytical techniques are commonly used to detect and quantify TXB3?

A5: Gas chromatography coupled with mass spectrometry (GC/MS) is widely employed for the identification and quantification of TXB3. This technique offers high sensitivity and specificity, allowing for accurate measurements in various biological samples. [, , , ]

Q6: Are there any alternative methods for analyzing TXB3?

A6: Besides GC/MS, other techniques like high-performance liquid chromatography coupled with enzyme-linked immunosorbent assay (HPLC/ELISA) have been developed for TXB3 analysis. These methods offer advantages in terms of sample preparation and throughput, making them suitable for specific research applications. [, , , ]

Q7: Can TXB3 levels serve as a marker for EPA intake and metabolism?

A7: Yes, TXB3 levels are considered a reliable marker for assessing EPA intake and metabolism. Studies have shown a direct correlation between dietary EPA consumption and increased TXB3 levels, indicating its role as a valuable biomarker. [, , , , ]

Q8: What are some future research directions for understanding TXB3 better?

A9: Future research should focus on: - Detailed characterization of TXB3 receptors and downstream signaling pathways. [] - Investigating the potential therapeutic applications of modulating TXB3 levels in specific diseases. [, , ] - Developing more efficient and cost-effective analytical methods for large-scale clinical studies. [, , ] - Exploring the interplay between TXB3 and other lipid mediators in health and disease. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。